molecular formula C67H101N21O19 B10853287 Snewiqprlpqh

Snewiqprlpqh

Cat. No.: B10853287
M. Wt: 1504.6 g/mol
InChI Key: BMZQNOXMUPLPCR-PBLORMCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNEWIQPRLPQH is a peptide known for its selective inhibition of the interaction between ephrinB2 and EphB2 receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNEWIQPRLPQH involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the peptide, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

SNEWIQPRLPQH primarily undergoes interactions with specific receptors rather than traditional chemical reactions like oxidation or reduction. it can be involved in binding and inhibition reactions with ephrin receptors .

Common Reagents and Conditions

The peptide’s interactions with receptors are typically studied under physiological conditions, with buffers such as phosphate-buffered saline (PBS) used to maintain pH and ionic strength. The binding affinity and inhibition are often assessed using techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .

Major Products Formed

The primary outcome of this compound interactions is the inhibition of ephrinB2-EphB2 signaling, which can lead to various biological effects, such as reduced osteoblast differentiation and altered cell signaling pathways .

Scientific Research Applications

SNEWIQPRLPQH has a wide range of applications in scientific research:

Mechanism of Action

SNEWIQPRLPQH exerts its effects by binding to the EphB2 receptor with high selectivity and moderate affinity. This binding inhibits the interaction between ephrinB2 and EphB2, preventing the downstream signaling that would normally occur. The inhibition of this pathway can lead to various cellular responses, including changes in cell differentiation, migration, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SNEWIQPRLPQH is unique in its high selectivity for the EphB2 receptor, making it a valuable tool for studying specific signaling pathways without cross-reactivity with other ephrin receptors. This specificity allows for more precise investigations into the biological roles of EphB2 .

Properties

Molecular Formula

C67H101N21O19

Molecular Weight

1504.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C67H101N21O19/c1-5-34(4)54(86-60(100)44(26-35-29-76-39-12-7-6-11-37(35)39)83-57(97)42(18-21-53(93)94)78-59(99)45(28-52(71)92)82-55(95)38(68)31-89)63(103)81-43(17-20-51(70)91)64(104)87-23-9-14-48(87)61(101)79-40(13-8-22-75-67(72)73)56(96)84-46(25-33(2)3)65(105)88-24-10-15-49(88)62(102)80-41(16-19-50(69)90)58(98)85-47(66(106)107)27-36-30-74-32-77-36/h6-7,11-12,29-30,32-34,38,40-49,54,76,89H,5,8-10,13-28,31,68H2,1-4H3,(H2,69,90)(H2,70,91)(H2,71,92)(H,74,77)(H,78,99)(H,79,101)(H,80,102)(H,81,103)(H,82,95)(H,83,97)(H,84,96)(H,85,98)(H,86,100)(H,93,94)(H,106,107)(H4,72,73,75)/t34-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-/m0/s1

InChI Key

BMZQNOXMUPLPCR-PBLORMCUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

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